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Introduction to SOX30 and the C1432T Mutation
The SRY-Box Transcription Factor 30 (SOX30) is a crucial protein in the SOX family of

transcription factors, which are known for their roles in embryonic development and cell fate

determination.[1][2] Encoded by the SOX30 gene, this protein is particularly noted for its testis-

specific expression and its vital role in spermatogenesis, the process of male germ cell

development.[2][3] SOX30 contains a highly conserved High-Mobility Group (HMG) box domain

that facilitates DNA binding, a characteristic feature of the SOX protein family.[4]

Functionally, SOX30 acts as a transcriptional regulator that can both activate and repress gene

expression. It is essential for activating the genetic program in postmeiotic haploid cells during

the later stages of sperm development. Studies in mice have demonstrated that the absence of

SOX30 leads to a halt in spermatogenesis, resulting in male infertility. In humans, mutations

within the SOX30 gene have been identified in patients with non-obstructive azoospermia, a

condition characterized by the absence of sperm in the ejaculate. Beyond its role in fertility,

SOX30 has also been implicated in cancer, where it can act as a tumor suppressor by

activating p53-mediated apoptosis and inhibiting the Wnt/β-catenin signaling pathway.

The C1432T mutation refers to a hypothetical single nucleotide polymorphism (SNP) within the

coding sequence of the SOX30 gene, where a cytosine (C) at position 1432 is replaced by a

thymine (T). While this specific mutation has not been extensively documented in published

literature, its detection serves as a practical example for the application of various molecular
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diagnostic techniques. The identification of such SNPs is critical for both basic research into

SOX30 function and for clinical applications, including the diagnosis of male infertility and the

characterization of certain cancers. These application notes provide detailed protocols for the

detection of the SOX30 C1432T mutation, adaptable for the discovery of other novel SNPs.

Experimental Protocols for SNP Detection
Several robust methods are available for the detection of single nucleotide polymorphisms. The

choice of method often depends on factors such as the required throughput, cost, and the need

for discovering novel mutations versus genotyping known SNPs. Here, we detail three widely

used techniques: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Real-Time PCR with

TaqMan® Probes.

Protocol 1: Sanger Sequencing for Mutation Discovery
and Verification
Sanger sequencing is considered the gold standard for mutation detection due to its high

accuracy. It is particularly useful for verifying the presence of a SNP and for identifying novel

variants in a specific gene region.

Principle: This method involves amplifying the DNA region of interest using PCR, followed by a

sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs). These ddNTPs

terminate the DNA synthesis process at specific bases. The resulting DNA fragments of varying

lengths are then separated by capillary electrophoresis, and the sequence is read by detecting

the fluorescent signal of the incorporated ddNTPs.

Workflow Diagram:
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Sanger sequencing workflow for SNP detection.

Detailed Protocol:
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Genomic DNA Extraction:

Extract high-quality genomic DNA from the sample (e.g., blood, tissue biopsy, or saliva)

using a commercial DNA extraction kit, following the manufacturer's instructions.

Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~1.8 is indicative of pure DNA.

PCR Amplification:

Design PCR primers to amplify a ~300-500 bp fragment of the SOX30 gene that

encompasses the C1432T mutation site. Primer design can be performed using tools like

Primer3.

Prepare the PCR reaction mix as described in the table below.

Perform PCR using the specified thermal cycling conditions.

Verify the PCR product by running a small volume on a 1.5% agarose gel. A single band of

the expected size should be visible.

PCR Product Purification:

Purify the remaining PCR product to remove unincorporated dNTPs and primers using a

PCR purification kit or enzymatic treatment (e.g., ExoSAP-IT™).

Sanger Sequencing Reaction:

Prepare the sequencing reaction using the purified PCR product as a template. Use one of

the PCR primers (either forward or reverse) for the sequencing reaction.

Submit the sequencing reaction for analysis on an automated capillary electrophoresis

sequencer.

Data Analysis:

Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV,

SnapGene).
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Align the obtained sequence with the reference sequence of the SOX30 gene to identify

any nucleotide variations, including the C1432T mutation.

Quantitative Data Summary for Sanger Sequencing PCR:

Component
Volume (per 25 µL
reaction)

Final Concentration

2x PCR Master Mix 12.5 µL 1x

Forward Primer (10 µM) 1.0 µL 0.4 µM

Reverse Primer (10 µM) 1.0 µL 0.4 µM

Genomic DNA (20 ng/µL) 2.5 µL 50 ng

Nuclease-free Water 8.0 µL -

Thermal Cycling Conditions:

Step Temperature Duration Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 95°C 30 seconds 35

Annealing 58-62°C 30 seconds 35

Extension 72°C 45 seconds 35

Final Extension 72°C 5 minutes 1

Hold 4°C Indefinite -

Annealing

temperature should be

optimized based on

the specific primers

used.

Protocol 2: Allele-Specific PCR (AS-PCR)
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Allele-Specific PCR (also known as Amplification Refractory Mutation System or ARMS-PCR) is

a rapid and cost-effective method for genotyping known SNPs.

Principle: This technique utilizes allele-specific primers designed so that their 3'-end

corresponds to the SNP. A successful PCR amplification will only occur if the primer's 3'-end

perfectly matches the template DNA. Two separate PCR reactions are typically performed for

each sample: one with a primer specific for the wild-type allele (C at position 1432) and another

with a primer for the mutant allele (T at position 1432). A common reverse primer is used in

both reactions. The presence or absence of a PCR product in each reaction indicates the

genotype. To improve specificity, an additional deliberate mismatch can be introduced at the

penultimate (second to last) base of the 3' end of the allele-specific primers.

Workflow Diagram:

Genomic DNA Extraction

Prepare Two PCR Reactions per Sample:
1. Wild-Type Primer Mix

2. Mutant Primer Mix

Perform PCR Amplification
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Analyze Gel Results for Genotype
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Allele-Specific PCR workflow for SNP genotyping.
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Detailed Protocol:

Primer Design:

Design three primers:

Allele-Specific Forward Primer (Wild-Type): 3'-end terminates with 'C' corresponding to

the wild-type allele.

Allele-Specific Forward Primer (Mutant): 3'-end terminates with 'T' corresponding to the

mutant allele.

Common Reverse Primer: Binds downstream of the SNP site.

Optional: Introduce a destabilizing mismatch at the 3' penultimate base of the allele-

specific primers to enhance specificity.

PCR Reaction Setup:

For each DNA sample, prepare two separate PCR reactions as detailed in the table below.

One reaction will contain the wild-type specific forward primer, and the other will contain

the mutant-specific forward primer.

Include positive controls for homozygous wild-type, homozygous mutant, and

heterozygous genotypes, as well as a no-template control (NTC).

PCR Amplification:

Perform PCR using the thermal cycling conditions provided in the table.

Result Analysis:

Analyze the PCR products by electrophoresis on a 2% agarose gel.

Determine the genotype based on the pattern of amplification:

Homozygous Wild-Type (C/C): A band will be present only in the reaction with the wild-

type primer.
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Homozygous Mutant (T/T): A band will be present only in the reaction with the mutant

primer.

Heterozygous (C/T): A band will be present in both reactions.

Quantitative Data Summary for AS-PCR:

Component
Volume (per 20 µL
reaction)

Final Concentration

2x PCR Master Mix 10.0 µL 1x

Allele-Specific Fwd Primer (10

µM)
0.8 µL 0.4 µM

Common Reverse Primer (10

µM)
0.8 µL 0.4 µM

Genomic DNA (10 ng/µL) 2.0 µL 20 ng

Nuclease-free Water 6.4 µL -

Thermal Cycling Conditions:

Step Temperature Duration Cycles

Initial Denaturation 95°C 2 minutes 1

Denaturation 95°C 20 seconds 30

Annealing 60-65°C 20 seconds 30

Extension 72°C 30 seconds 30

Final Extension 72°C 5 minutes 1

Hold 4°C Indefinite -

Annealing

temperature should be

optimized for primer

specificity.
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Protocol 3: Real-Time PCR with TaqMan® Probes
This is a high-throughput method that allows for rapid and accurate genotyping without the

need for post-PCR processing like gel electrophoresis.

Principle: The TaqMan® SNP genotyping assay utilizes two allele-specific probes that bind to

the SNP site. Each probe is labeled with a different fluorescent reporter dye (e.g., FAM and

VIC) and a quencher. During PCR, if a probe is perfectly hybridized to its target sequence, the

5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter

dye from the quencher and generating a fluorescent signal. The specific fluorescence detected

indicates which allele is present in the sample.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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